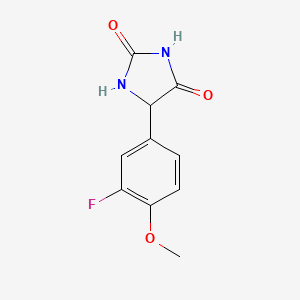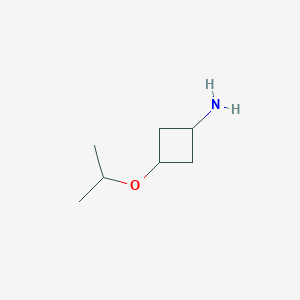
4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(Diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a diethoxymethyl group and a nitrophenyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
-
Synthetic Route
Step 1: Synthesis of the azide precursor.
Step 2: Synthesis of the alkyne precursor.
Step 3: Cycloaddition reaction to form the triazole ring.
-
Reaction Conditions
Catalyst: Copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 60°C.
Time: 12-24 hours.
-
Industrial Production
- Industrial production methods may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
4-(Diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Conditions: Aqueous or organic solvents, room temperature to reflux.
Products: Oxidized derivatives of the triazole ring.
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Products: Reduced derivatives, such as amines.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Organic solvents, room temperature to reflux.
Products: Substituted triazole derivatives.
Aplicaciones Científicas De Investigación
4-(Diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
-
Biology
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its antimicrobial and anticancer properties.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new catalysts and reagents.
Mecanismo De Acción
The mechanism of action of 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects.
-
Molecular Targets
- Enzymes involved in redox reactions.
- Receptors and ion channels.
-
Pathways Involved
- Oxidative stress pathways.
- Signal transduction pathways.
Comparación Con Compuestos Similares
4-(Diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 4-(Methoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole.
- 4-(Ethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole.
-
Comparison
- The presence of the diethoxymethyl group in this compound provides unique steric and electronic properties.
- The nitrophenyl group contributes to its redox activity and potential biological effects.
Propiedades
IUPAC Name |
4-(diethoxymethyl)-1-(4-nitrophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-20-13(21-4-2)12-9-16(15-14-12)10-5-7-11(8-6-10)17(18)19/h5-9,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULOCKNLBZSRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)





![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)

![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)


